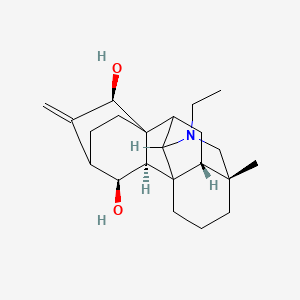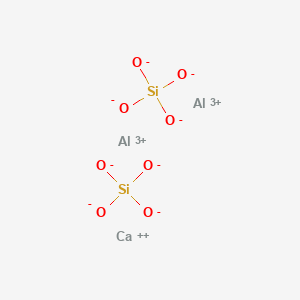
Bullatine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ブルアチンAは、キンポウゲ科に属する植物であるトリカブト属の根から単離された天然のジテルペンアルカロイドです。この化合物は、抗炎症作用、鎮痛作用、抗リウマチ作用など、重要な薬理学的特性で知られています。 中国医学では、慢性的な痛み、関節炎、外傷性の損傷の治療に伝統的に使用されてきました .
作用機序
生化学分析
Biochemical Properties
Bullatine A plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the P2X7 receptor, where this compound acts as a potent antagonist . This interaction inhibits ATP-induced cell death and apoptosis, as well as P2X receptor-mediated inflammatory responses . Additionally, this compound has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and reduce reactive oxygen species (ROS) generation . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in inflammation and cell survival.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In microglial cells, this compound stimulates the expression of dynorphin A, which contributes to its anti-hypersensitivity effects in pain models . The compound also inhibits the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglia and macrophages . Furthermore, this compound reduces the translocation of NF-κB p65 and the phosphorylation of JNK, thereby attenuating systemic inflammatory responses . These cellular effects underscore this compound’s potential as an anti-inflammatory and analgesic agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key pathways. At the molecular level, this compound inhibits the activation of the NF-κB pathway by blocking the phosphorylation of IκB kinase, preventing the degradation of IκBα, and reducing the nuclear translocation of NF-κB p65 . Additionally, this compound inhibits the phosphorylation of JNK and reduces ROS generation, further contributing to its anti-inflammatory effects . The compound’s ability to modulate these pathways highlights its potential to regulate gene expression and cellular responses to inflammation and stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy in inhibiting inflammatory responses over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rat pain models, subcutaneous and intrathecal injections of this compound dose-dependently attenuated mechanical allodynia and thermal hyperalgesia . The half-effective doses ranged from 0.9 to 1.9 mg/kg for subcutaneous injection . At higher doses, this compound did not exhibit toxic or adverse effects, indicating a favorable safety profile . These findings suggest that this compound has a wide therapeutic window and can be administered at varying dosages to achieve desired effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and pain modulation. The compound interacts with enzymes such as iNOS and COX-2, inhibiting their expression and activity . Additionally, this compound modulates the NF-κB and JNK pathways, which are critical for the regulation of inflammatory responses and cellular stress . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to inhibit the translocation of NF-κB p65 to the nucleus suggests that it may influence its localization and accumulation within specific cellular compartments
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound has been shown to inhibit the nuclear translocation of NF-κB p65, indicating its presence in the cytoplasm and its ability to modulate nuclear signaling pathways . Additionally, this compound’s interactions with microglial cells suggest that it may localize to specific subcellular compartments involved in pain and inflammatory responses . Understanding the subcellular localization of this compound will provide insights into its mechanisms of action and potential therapeutic applications.
準備方法
合成経路と反応条件: ブルアチンAは、より単純な有機化合物から出発して、一連の化学反応によって合成することができます。 反応条件は、通常、目的の生成物の収率と純度を確保するために、特定の触媒、溶媒、および温度制御を必要とします .
工業的生産方法: ブルアチンAの工業的生産には、トリカブト属の根からの抽出と精製が含まれます。このプロセスには以下が含まれます。
抽出: 根を乾燥させて微粉末にし、エタノールまたはメタノールを用いて溶媒抽出を行います。
精製: 粗抽出物を、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いて精製し、純粋な形でブルアチンAを単離します.
3. 化学反応解析
反応の種類: ブルアチンAは、次のようなさまざまな化学反応を起こします。
酸化: ブルアチンAは、酸化されてさまざまな誘導体を形成することができ、これらは薬理学的特性が変化している可能性があります。
還元: 還元反応は、ブルアチンAの官能基を修飾することができ、独自の活性を持つ新しい化合物につながる可能性があります。
置換: 置換反応は、ブルアチンAの特定の官能基を他の基に置き換えることを伴い、その生物活性を高めたり、変更したりすることができます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、多くの場合、薬理学的特性が修飾されたブルアチンAの誘導体です。 これらの誘導体は、その潜在的な治療用途について研究されています .
4. 科学研究への応用
ブルアチンAは、次のような科学研究への応用について広く研究されてきました。
化学: ブルアチンAは、ジテルペンアルカロイドの合成と反応性を研究するためのモデル化合物として役立ちます。
生物学: 炎症と痛みの管理に関与する生物学的経路を調査するために使用されます。
医学: ブルアチンAは、慢性的な痛み、関節炎、炎症性疾患の治療における潜在的な治療用途について研究されています。
化学反応の分析
Types of Reactions: Bullatine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products: The major products formed from these reactions are often derivatives of this compound with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .
科学的研究の応用
Bullatine A has been extensively studied for its scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of diterpenoid alkaloids.
Biology: It is used to investigate the biological pathways involved in inflammation and pain management.
Medicine: this compound is explored for its potential therapeutic applications in treating chronic pain, arthritis, and inflammatory diseases.
Industry: The compound is used in the development of pharmaceutical formulations and as a reference standard in quality control processes
類似化合物との比較
ブルアチンAは、次のような他のジテルペンアルカロイドと比較されます。
アコニチン: 強力な鎮痛作用と毒性で知られるアコニチンは、トリカブト属の別のジテルペンアルカロイドです。ブルアチンAとは異なり、アコニチンはより高い毒性プロファイルを有しています。
メサコニチン: アコニチンと同様に、メサコニチンは鎮痛作用を示しますが、化学構造と毒性レベルが異なります。
ヒポアコニチン: この化合物は、鎮痛作用も示しますが、アコニチンやメサコニチンと比較して弱いです.
ブルアチンAの独自性: ブルアチンAは、他のジテルペンアルカロイドと比較して、比較的低い毒性で、著しい抗炎症作用と鎮痛作用を提供するバランスの取れた薬理学的プロファイルにより、際立っています。 これは、治療用途にとって有望な候補となっています .
特性
CAS番号 |
1354-84-3 |
|---|---|
分子式 |
C22H33NO2 |
分子量 |
343.5 g/mol |
IUPAC名 |
(1S,5R,8R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |
InChI |
InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17?,18-,19-,20+,21?,22+/m1/s1 |
InChIキー |
OVXLNQAYPUEDSI-RQRZGUFWSA-N |
SMILES |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
異性体SMILES |
CCN1C[C@@]2(CCC[C@@]34[C@@H]2CC([C@H]31)C56C4[C@H](C(CC5)C(=C)[C@H]6O)O)C |
正規SMILES |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
同義語 |
BULLATINE A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




